

In-depth Technical Guide: Spectral Analysis of 3-(Aminomethyl)cyclohexanol

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Compound of Interest

Compound Name: 3-(Aminomethyl)cyclohexanol

Cat. No.: B111250

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **3-(Aminomethyl)cyclohexanol**, a valuable bifunctional molecule incorporating both a primary amine and a primary alcohol on a cyclohexane scaffold. Understanding its spectral characteristics is crucial for its identification, purity assessment, and application in research and development.

Core Spectral Data

A comprehensive analysis of **3-(Aminomethyl)cyclohexanol** involves multiple spectroscopic techniques to elucidate its molecular structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Note on Data Availability: Publicly available, peer-reviewed spectral data for **3-(Aminomethyl)cyclohexanol** is limited. The following tables are compiled based on typical chemical shifts and fragmentation patterns for similar cycloaliphatic amino alcohols and will be updated as definitive data becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of **3-(Aminomethyl)cyclohexanol** is expected to be complex due to the overlapping signals of the cyclohexane ring protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.4 - 3.7	m	1H	CH-OH
~ 2.5 - 2.7	m	2H	CH ₂ -NH ₂
~ 1.0 - 2.0	m	9H	Cyclohexane ring CH and CH ₂
(variable)	br s	3H	OH and NH ₂

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the number of different types of carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~ 68 - 72	CH-OH
~ 45 - 50	CH ₂ -NH ₂
~ 30 - 40	CH connected to the aminomethyl group
~ 20 - 35	Other cyclohexane ring CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Frequency (cm ⁻¹)	Description	Functional Group
3200 - 3600 (broad)	O-H stretch	Alcohol
3300 - 3500 (medium)	N-H stretch	Primary Amine
2850 - 2950	C-H stretch	Alkane
1590 - 1650	N-H bend	Primary Amine
1050 - 1150	C-O stretch	Primary Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z Ratio	Interpretation
129	[M] ⁺ (Molecular Ion)
112	[M-NH ₃] ⁺
111	[M-H ₂ O] ⁺
99	[M-CH ₂ NH ₂] ⁺

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectral data.

NMR Spectroscopy (General Protocol):

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Aminomethyl)cyclohexanol** in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Parameters: Use proton decoupling to obtain singlet peaks for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.

IR Spectroscopy (Attenuated Total Reflectance - ATR):

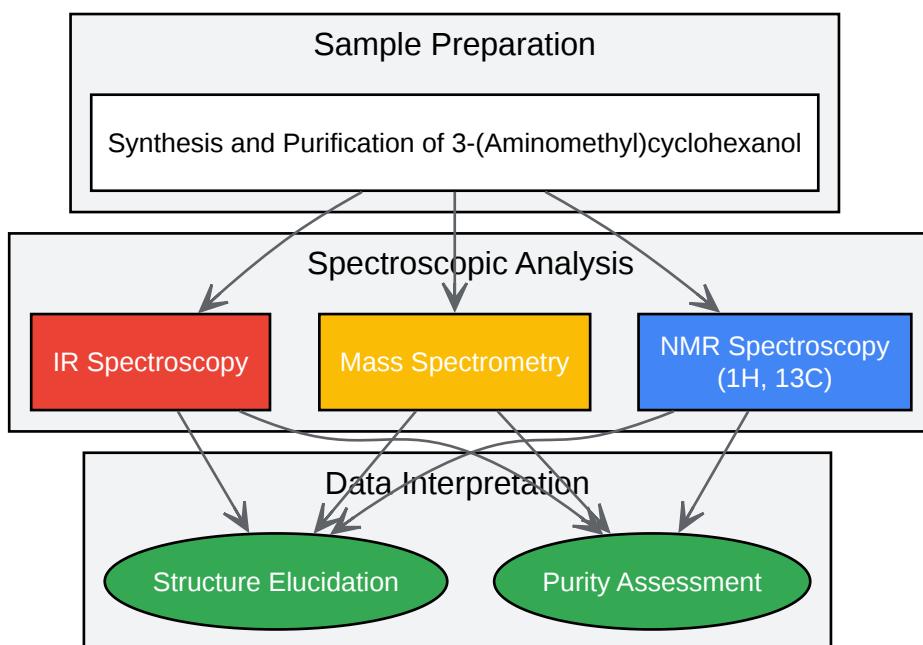
- Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Mass Spectrometry (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The logical flow for the complete spectral characterization of **3-(Aminomethyl)cyclohexanol** can be visualized as follows.



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Caption: Workflow for the spectral analysis of **3-(Aminomethyl)cyclohexanol**.

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